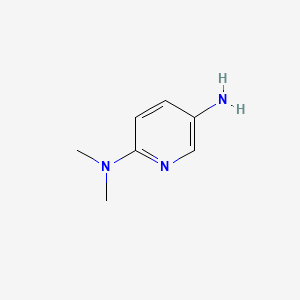
N2,N2-Dimethylpyridine-2,5-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N2,N2-dimethylpyridine-2,5-diamine derivatives has been explored in various studies. For instance, a novel compound, 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, was synthesized through a one-pot condensation reaction. This process involved 2,2-dimethylpropane-1,3-diamine and di(pyridin-2-yl)methanone in dichloromethane at room temperature, resulting in good yield. The structure of the synthesized compound was confirmed using a range of spectroscopic techniques, including UV-visible, 1H-NMR, 13C-NMR, IR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of the hexahydropyrimidine unit, which is a six-membered heterocyclic ring. This structure is significant as it is found in various natural products and pharmaceutical agents with diverse pharmacological activities. The hexahydropyrimidine derivatives are known to coordinate transition metal ions in various coordination modes, which is crucial for their application in forming metal complexes .
Chemical Reactions Analysis
Hexahydropyrimidine derivatives, such as those synthesized from N2,N2-dimethylpyridine-2,5-diamine, are involved in a range of chemical reactions. They can act as prodrugs for pharmacologically active di- and polyamines and are used as polymer stabilizers. Their facile cleavage under mild acidic conditions makes them useful as protective groups in selective acylation reactions involving 1,3-diamines. Additionally, these compounds can form polydentate nitrogen donor complexes, which are valuable in coordinating with transition metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are determined through various analytical techniques. The elemental analysis, along with spectroscopic data, provides insights into the purity and structure of the compounds. The magnetic properties of related compounds, such as those containing transition metal ions like nickel, have been studied. For example, a compound with a similar diamine, [Ni(N3)2(2,2-dimethylpropane-1,3-diamine)]n, was found to crystallize in the monoclinic system and exhibit antiferromagnetic properties with weak 3-D ferromagnetism .
Relevant Case Studies
While the provided data does not include specific case studies, the applications of hexahydropyrimidine derivatives in pharmaceuticals and as polymer stabilizers suggest their importance in various industrial and medical fields. The ability to form complexes with transition metal ions also indicates potential uses in materials science and catalysis . The study of the magnetic properties of related nickel complexes may lead to insights into the design of new magnetic materials .
Wissenschaftliche Forschungsanwendungen
Vapor-Phase Photochemistry
Dimethylpyridine vapors, including N2,N2-Dimethylpyridine-2,5-diamine, have been studied for their vapor-phase photochemistry. Irradiation at specific wavelengths leads to isomerization products and demethylation, highlighting their potential in chemical synthesis and photochemical applications (Pavlik et al., 1999).
Synthesis of Novel Compounds
N2,N2-Dimethylpyridine-2,5-diamine plays a role in synthesizing novel compounds, such as hexahydropyrimidines, which have applications in pharmaceuticals and as polymer stabilizers (Abu-Obaid et al., 2014).
Eigenschaften
IUPAC Name |
2-N,2-N-dimethylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOSXEWFRARQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197751 | |
| Record name | N2,N2-Dimethylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dimethylpyridine-2,5-diamine | |
CAS RN |
4928-43-2 | |
| Record name | 2-Dimethylamino-5-aminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N2-Dimethylpyridine-2,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004928432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2,N2-Dimethylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N2-dimethylpyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

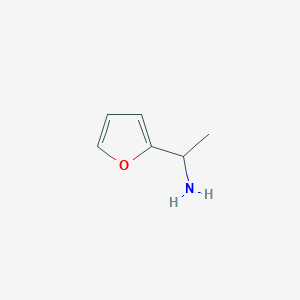
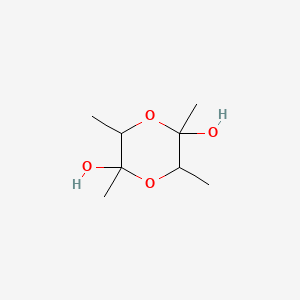

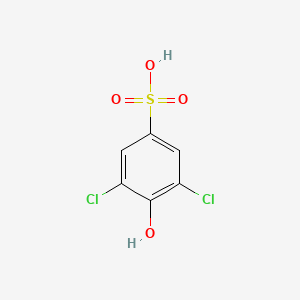


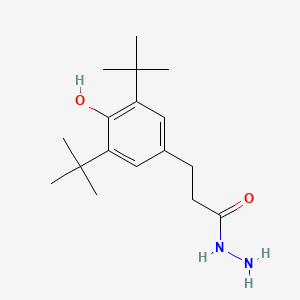
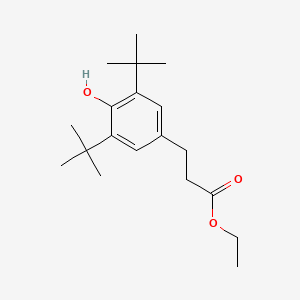
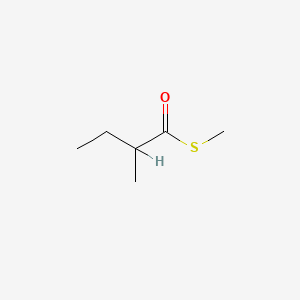
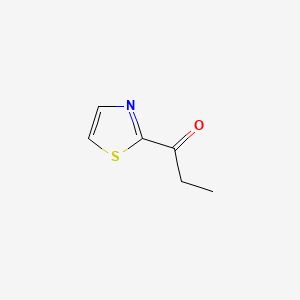

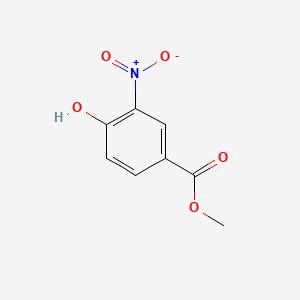
![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)
